2',4'-Dihydroxy-3,4-methylenedioxychalcone
Overview
Description
2’,4’-Dihydroxy-3,4-methylenedioxychalcone is a chalcone derivative known for its diverse pharmacological properties. Chalcones are a group of natural compounds with a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound, in particular, has been studied for its potential therapeutic applications, especially in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
2’,4’-Dihydroxy-3,4-methylenedioxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2’,4’-dihydroxyacetophenone with 3,4-methylenedioxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dihydroxy-3,4-methylenedioxychalcone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chalcone to its dihydrochalcone form.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for ether or ester formation, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Ethers and esters
Scientific Research Applications
2’,4’-Dihydroxy-3,4-methylenedioxychalcone has been extensively studied for its anticancer properties. It has shown significant growth inhibitory effects on Ehrlich Ascites Carcinoma cells by inducing mitochondrial apoptosis. This compound has also been investigated for its potential to modulate the expression of apoptosis-related genes, making it a promising candidate for cancer therapy .
In addition to its anticancer properties, 2’,4’-dihydroxy-3,4-methylenedioxychalcone has been explored for its antioxidant and anti-inflammatory activities. These properties make it a valuable compound for research in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of 2’,4’-dihydroxy-3,4-methylenedioxychalcone involves the induction of apoptosis in cancer cells. This compound activates mitochondrial apoptotic pathways, leading to the upregulation of pro-apoptotic genes such as p53 and Bax, and the downregulation of anti-apoptotic genes like Bcl-2. This results in increased apoptotic features such as membrane blebbing, chromatin condensation, and nuclear fragmentation .
Comparison with Similar Compounds
Similar Compounds
- 2’-Hydroxy-2,4,6-trimethoxychalcone
- 2’-Hydroxy-4-methylchalcone
Uniqueness
Compared to other chalcone derivatives, 2’,4’-dihydroxy-3,4-methylenedioxychalcone stands out due to its potent anticancer properties and its ability to induce apoptosis through mitochondrial pathways. Its unique structure, featuring both hydroxyl and methylenedioxy groups, contributes to its distinct biological activities .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c17-11-3-4-12(14(19)8-11)13(18)5-1-10-2-6-15-16(7-10)21-9-20-15/h1-8,17,19H,9H2/b5-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQNYFMYKXCRKD-ORCRQEGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=C(C=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=C(C=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30417960 | |
Record name | MLS002608039 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30417960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6962-62-5 | |
Record name | MLS002608039 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37437 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002608039 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30417960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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